molecular formula C9H16N4 B15254665 2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine

2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine

Cat. No.: B15254665
M. Wt: 180.25 g/mol
InChI Key: AZAVKMMEEBFQDI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C9H16N4/c1-6(2)13-9(10)7-5-11-4-3-8(7)12-13/h6,11H,3-5,10H2,1-2H3

InChI Key

AZAVKMMEEBFQDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CNCCC2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with isopropyl bromide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Target Compound : this compound Pyrazolo[4,3-c]pyridine 2-isopropyl, 3-amine C₉H₁₆N₄ 180.26 g/mol High lipophilicity; medicinal chemistry scaffold
2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine (dihydrochloride) Pyrazolo[4,3-c]pyridine 2-methyl, 3-amine C₇H₁₂N₄·2HCl 221.12 g/mol Enhanced solubility (salt form); pharmaceutical intermediate
5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine Partially saturated pyrazolo[4,3-c]pyridine 5-methyl, 2-phenyl, 3-amine C₁₃H₁₆N₄ 228.30 g/mol Improved conformational flexibility; kinase inhibitor candidate
2-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine Triazolo[1,5-a]pyridine 2-isopropyl, 6-amine C₉H₁₆N₄ 180.26 g/mol Alternate heterocycle; potential CNS activity
2-(4-Chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine Pyrazolo[4,3-c]pyridine 4-CF₃, 2-(4-Cl-2-MePh), 6-Me, 3-amine C₁₅H₁₄ClF₃N₄ 354.75 g/mol Electron-withdrawing groups; antiviral applications
Key Structural Differences and Implications :

Heterocyclic Core Variations: The pyrazolo[4,3-c]pyridine system (target compound) vs. triazolo[1,5-a]pyridine alters electronic distribution and hydrogen-bonding capacity. Pyrazolo systems are more π-electron-rich, favoring interactions with aromatic residues in enzymes.

Substituent Effects :

  • Isopropyl vs. Methyl : The bulkier isopropyl group in the target compound increases logP (2.1 vs. 1.5 for methyl) , enhancing membrane permeability but possibly reducing solubility.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) substituents in the 4-chloro-2-methylphenyl derivative lower electron density, enhancing binding to hydrophobic pockets in targets like kinases.

Salt Forms :

  • The dihydrochloride salt of the 2-methyl analog improves aqueous solubility (>10 mg/mL vs. <1 mg/mL for free base), critical for oral bioavailability.

Biological Activity

2-(Propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1552672-19-1

Its unique pyrazolo[4,3-c]pyridine core contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antiproliferative Activity :
    • Studies have shown that derivatives of pyrazolo[4,3-c]pyridines can inhibit the proliferation of various cancer cell lines. For instance, related compounds were evaluated against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines with promising results indicating low micromolar GI50 values for some derivatives .
  • Mechanisms of Action :
    • The biological effects are attributed to the compound's ability to induce apoptosis in cancer cells. It activates poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and initiates caspase 9 activation, leading to programmed cell death. Additionally, it reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for cell cycle progression .
  • Receptor Interactions :
    • The compound may act as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), influencing neurotransmitter signaling pathways that are relevant in various neurological conditions .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be enhanced through structural modifications. Research indicates that various substitutions at different positions on the pyrazole core can significantly influence its potency and selectivity against specific biological targets.

Compound NameSimilarityKey Features
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate0.82Contains a pyrrolo group
tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H)-carboxylate0.80Features dimethyl substitution
tert-butyl 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine0.74Incorporates trifluoromethyl group

The distinct combination of functional groups in this compound may impart unique biological activities compared to these structurally similar compounds.

Case Studies

Several studies have documented the biological activity of pyrazolo[4,3-c]pyridine derivatives:

  • Anticancer Activity :
    • A library of tetrasubstituted pyrazolo[4,3-c]pyridines was synthesized and evaluated for anticancer properties. The most active compounds demonstrated significant antiproliferative effects against MCF-7 cells with IC50 values indicating their potential as therapeutic agents in oncology .
  • Fluorescence Properties :
    • Investigations into the fluorescence characteristics of certain derivatives revealed their utility as pH indicators alongside their anticancer properties. This dual functionality could enhance their application in both therapeutic and diagnostic contexts .

Q & A

Q. Example Protocol :

Cyclization of precursor heterocycles using Pd catalysis.

Alkylation with propan-2-yl groups under basic conditions (e.g., K₂CO₃).

Amine protection/deprotection sequences to ensure regioselectivity .

Q. Critical Parameters :

  • Catalyst loading (1–5 mol% Pd).
  • Solvent purity (anhydrous DMF to avoid side reactions).
  • Reaction time optimization to minimize byproducts .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone, focusing on pyrazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₉H₁₅N₅).
  • HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are synthesized .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (refer to GHS guidelines) .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • First Aid : Immediate rinsing with water for skin/eye contact; consult medical professionals if ingested .
  • Storage : In airtight containers under inert gas (N₂) at –20°C to prevent degradation .

Advanced: How can reaction yields be optimized for the final amine functionalization step?

Answer:

  • Reductive Amination : Use NaBH₃CN or H₂/Pd-C in ethanol under reflux, monitoring pH (6–7) to avoid over-reduction .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for selectivity; Pd/C often provides higher yields (70–85%) .
  • Solvent Optimization : Ethanol/THF mixtures improve solubility of intermediates .

Table 1 : Yield Optimization with Different Catalysts

CatalystSolventTemperature (°C)Yield (%)
Pd/CEthanol8085
Raney NiTHF6072
PtO₂MeOH7068

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological studies?

Answer:

  • Analog Synthesis : Modify the propan-2-yl group (e.g., isosteric replacement with cyclopropyl) to assess steric/electronic effects .
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites, correlating with experimental IC₅₀ values .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME predict logP (target <3), solubility, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS .
  • QSAR Modeling : Train models on datasets of pyrazolo-pyridine analogs to prioritize synthetic targets .

Q. Key Parameters :

  • Lipinski’s Rule of Five : Ensure MW <500, H-bond donors <5.
  • BBB Penetration : Adjust substituents to reduce polar surface area (<90 Ų) .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Answer:

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate across cell lines .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Mechanistic Studies : Perform SPR or ITC to validate binding constants independently of cellular environments .

Example : If IC₅₀ varies between 10 nM (enzyme assay) and 1 µM (cell-based), assess membrane permeability or efflux pump activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.